4-(3-Hydroxyiminobutyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-14)3-4-9-5-6-10(13)11(7-9)15-2/h5-7,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAQLJBMSIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342994 | |
| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170467-02-4 | |
| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyiminobutyl)-2-methoxyphenol typically involves the condensation of appropriate aldehydes with hydroxylamine to form oximes, followed by further functionalization. One common method involves the reaction of 2-methoxyphenol with 3-hydroxyiminobutanal under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyiminobutyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents.
Scientific Research Applications
4-(3-Hydroxyiminobutyl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyiminobutyl)-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can participate in redox reactions, while the phenol moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Sources
The following compounds share the 2-methoxyphenol core but differ in substituents at the 4-position, leading to distinct physicochemical and biological properties:
4-((1E)-3-Hydroxy-1-propenyl)-2-Methoxyphenol
- Structure : A trans-3-hydroxypropenyl group at the 4-position.
- Sources: Found in Millettia speciosa (4.435% in methanolic extract), Aster incisus (3.95%), and Nitraria roborowskii seeds .
- Key Activities: Antifungal/Antimicrobial: Used in formulations targeting fungal pathogens . Anticancer: Inhibits NIH/3T3 fibroblast growth in a concentration-dependent manner . Antioxidant: Linked to phenolic-mediated oxygen scavenging in seed dormancy mechanisms .
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol
- Structure: A carboximidoyl group bridging the phenol ring and a 4-hydroxyphenyl moiety.
- Source: Synthesized from p-aminophenol and vanillin under acidic conditions .
- Key Activities: Analgesic: Demonstrated comparable efficacy to paracetamol in writhing tests (1 mol dosage), with in silico docking suggesting lower hepatotoxicity . Contradictions: While molecular docking predicted superior binding affinity (docking score: -75.0088 vs.
4-(2-Chloropropyl)-2-Methoxyphenol
- Structure : A 2-chloropropyl chain at the 4-position.
- Source: Synthesized via hydrohalogenation of eugenol .
- Key Properties: Lipophilicity: Higher partition coefficient (LogP) than eugenol, enhancing membrane permeability . Applications: Potential as a prodrug or carrier for hydrophobic therapeutic agents.
4-(3-Hydroxypropyl)-2-Methoxyphenol
- Structure : A 3-hydroxypropyl substituent.
- Source: Derived from lignin hydrogenolysis in sugarcane biomass .
- Applications: Targeted for sustainable production of substituted phenols in biorefinery processes.
Pharmacological and Functional Comparisons
Table 2: Structural and Physicochemical Properties
| Compound | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-(3-Hydroxybutyl)-2-methoxyphenol | 3-Hydroxybutyl | C₁₁H₁₆O₃ | Phenol, Methoxy, Hydroxyl |
| 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol | trans-3-Hydroxypropenyl | C₁₀H₁₂O₃ | Phenol, Methoxy, Allyl alcohol |
| 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol | Carboximidoyl | C₁₄H₁₂N₂O₃ | Phenol, Methoxy, Imine |
| 4-(2-Chloropropyl)-2-methoxyphenol | 2-Chloropropyl | C₁₀H₁₃ClO₂ | Phenol, Methoxy, Chloroalkane |
Biological Activity
4-(3-Hydroxyiminobutyl)-2-methoxyphenol, also known as a methoxyphenol derivative, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 170467-02-4
- Molecular Formula : C10H13N1O3
- Molecular Weight : 195.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions like atherosclerosis .
- Antioxidant Activity : Methoxyphenol derivatives are known for their antioxidant properties. They scavenge free radicals and reduce oxidative damage in cells, which is beneficial in preventing chronic diseases .
Biological Activities
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity has been linked to its structural features that allow it to act on inflammatory pathways effectively.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
- Potential Anticancer Activity : Some studies have indicated that methoxyphenol derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell growth and survival .
Case Study 1: Myeloperoxidase Inhibition
A study focused on the inhibition of myeloperoxidase by methoxyphenol derivatives showed promising results. The lead compound demonstrated significant inhibition with an IC50 value indicating effective binding affinity to the enzyme. The study utilized both in silico docking and in vitro assays to validate these findings, establishing a foundation for further research on its therapeutic applications in cardiovascular diseases .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, the compound was tested using DPPH and ABTS radical scavenging assays. Results indicated that this compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 Value (μM) |
|---|---|---|
| This compound | MPO Inhibition, Antioxidant | Not specified |
| Ferulic Acid Derivatives | MPO Inhibition | 0.9 - 8.5 |
| Other Methoxyphenols | Antioxidant, Anti-inflammatory | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
